6-fluoro-2-(4-(morpholinomethyl)phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide, also known as 6-fluoro-2-(4-(morpholinomethyl)phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide or cabamiquine, is a novel antimalarial compound identified through phenotypic screening efforts against Plasmodium falciparum. [, ] It exhibits potent, multistage activity against the malaria parasite, targeting the liver, blood, and mosquito stages of its life cycle. [, ] This broad-spectrum efficacy positions it as a potential single-dose treatment option with transmission-blocking potential. [, , ]
The synthesis of 6-fluoro-2-(4-(morpholinomethyl)phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide is described as a multi-step process involving optimization of a hit compound identified through screening. [] While detailed synthetic procedures are not explicitly provided in the reviewed literature, key structural modifications and their impact on potency are highlighted. Notably, the researchers achieved a 120-fold increase in potency through chemical optimization. [] One study mentions a Mg(II)-catalyzed [4+2] annulation reaction as a key step in the synthesis of 6-fluoro-2-(4-(morpholinomethyl)phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide and its analogues. []
6-fluoro-2-(4-(morpholinomethyl)phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide exerts its antimalarial activity by inhibiting Plasmodium elongation factor 2 (PfEF2). [, ] PfEF2 is essential for protein synthesis, and its inhibition disrupts this vital cellular process, leading to parasite death. [, ] This mechanism of action is distinct from many existing antimalarial drugs, making it a valuable tool against emerging drug resistance. [, ] Studies have demonstrated that its efficacy is not solely dependent on its potency as a translation inhibitor, suggesting additional mechanisms may be involved. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6